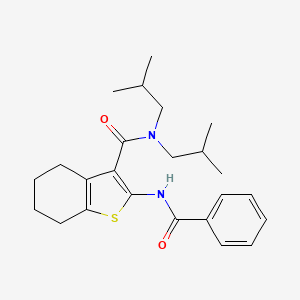![molecular formula C28H32BrN7O3 B11665975 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11665975.png)
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートは、トリアジン、ピペリジン、およびベンゾエート部分の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートの合成は、通常、複数段階の有機反応を伴います。このプロセスは、トリアジンコアの調製から始まり、続いてピペリジン基の導入が行われます。その後、ヒドラジニリデン結合が形成され、最後に、特定の反応条件下でメトキシフェニル基とブロモベンゾエート基が結合されます。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるための合成経路の最適化が伴う可能性があります。これには、ハイスループット合成技術やクロマトグラフィーなどの高度な精製方法の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にピペリジンおよびメトキシフェニル部分で酸化反応を起こす可能性があります。
還元: 還元反応は、トリアジンおよびヒドラジニリデン結合で起こり得ます。
置換: ブロモベンゾエート基は、求核置換反応を起こしやすいです。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな置換ベンゾエートを生成する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、新しい反応経路の探求と新規材料の開発を可能にします。
生物学
生物学的研究では、この化合物は、治療薬としての可能性について調査される可能性があります。トリアジンとピペリジン部分の存在は、特定の生物学的標的に対する可能な活性を示唆しています。
医学
医学的には、この化合物は、薬物候補としての可能性について検討される可能性があります。その構造は、さまざまな酵素や受容体との可能な相互作用を示唆しており、薬物発見プログラムの候補になります。
産業
産業では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。その機能基のユニークな組み合わせにより、汎用的な用途が可能になります。
化学反応の分析
Types of Reactions
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the hydrazine linkage.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
科学的研究の応用
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
4-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。トリアジン部分は、核酸やタンパク質と相互作用する可能性があり、ピペリジン基は受容体活性を調節する可能性があります。ヒドラジニリデン結合は、潜在的な酸化還元活性を可能にし、ブロモベンゾエート基は置換反応に関与する可能性があります。
6. 類似の化合物との比較
類似の化合物
酢酸エチル: さまざまな有機合成で使用される、ケト-エノール互変異性を持つ単純なエステル.
シプロヘプタジン関連化合物C: 医薬品用途で使用される、ピペリジンコアを持つ化合物.
独自性
4-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートは、トリアジン、ピペリジン、およびベンゾエート部分の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the bromobenzoate moiety, for example, can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C28H32BrN7O3 |
|---|---|
分子量 |
594.5 g/mol |
IUPAC名 |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H32BrN7O3/c1-38-24-18-20(12-13-23(24)39-25(37)21-10-4-5-11-22(21)29)19-30-34-26-31-27(35-14-6-2-7-15-35)33-28(32-26)36-16-8-3-9-17-36/h4-5,10-13,18-19H,2-3,6-9,14-17H2,1H3,(H,31,32,33,34)/b30-19+ |
InChIキー |
BIYPWYSJERAERZ-NDZAJKAJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC=C5Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC=C5Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665902.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11665903.png)
![4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11665911.png)
![2,4,6-trichloro-3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11665912.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665917.png)

![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665943.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665944.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665951.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665959.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11665974.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11665981.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11665987.png)
